molecular formula C39H60O12 B12308316 3-[[9-formyl-7-hydroxy-4,4,13,14-tetramethyl-17-[6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-oxopropanoic acid

3-[[9-formyl-7-hydroxy-4,4,13,14-tetramethyl-17-[6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-oxopropanoic acid

Cat. No.: B12308316
M. Wt: 720.9 g/mol
InChI Key: LWNCCLUCDGANTA-UHFFFAOYSA-N
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Description

3-[[9-formyl-7-hydroxy-4,4,13,14-tetramethyl-17-[6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-oxopropanoic acid is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[9-formyl-7-hydroxy-4,4,13,14-tetramethyl-17-[6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-oxopropanoic acid involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the following steps:

    Formation of the cyclopenta[a]phenanthrene core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functional group modifications: Introduction of formyl, hydroxy, and oxo groups through selective reactions such as oxidation, reduction, and substitution.

    Glycosylation: Attachment of the oxan-2-yl moiety through glycosylation reactions using glycosyl donors and acceptors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, green solvents, and continuous flow reactors to enhance reaction rates and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-[[9-formyl-7-hydroxy-4,4,13,14-tetramethyl-17-[6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-oxopropanoic acid undergoes various types of reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents such as PCC or KMnO4.

    Reduction: Reduction of formyl groups to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: Nucleophilic substitution reactions at the oxan-2-yl moiety using nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidizing agents: PCC, KMnO4, CrO3

    Reducing agents: NaBH4, LiAlH4

    Catalysts: Pd/C, PtO2

    Solvents: Methanol, dichloromethane, acetonitrile

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its multiple functional groups enable interactions with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to modulate biological pathways and molecular targets makes it a promising candidate for the treatment of diseases such as cancer, inflammation, and metabolic disorders.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3-[[9-formyl-7-hydroxy-4,4,13,14-tetramethyl-17-[6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[9-formyl-7-hydroxy-4,4,13,14-tetramethyl-17-[6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-oxopropanoic acid
  • This compound

Uniqueness

The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C39H60O12

Molecular Weight

720.9 g/mol

IUPAC Name

3-[[9-formyl-7-hydroxy-4,4,13,14-tetramethyl-17-[6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-oxopropanoic acid

InChI

InChI=1S/C39H60O12/c1-20(2)14-22(49-35-33(48)32(47)31(46)27(18-40)50-35)15-21(3)23-10-11-38(7)34-26(42)16-25-24(39(34,19-41)13-12-37(23,38)6)8-9-28(36(25,4)5)51-30(45)17-29(43)44/h14,16,19,21-24,26-28,31-35,40,42,46-48H,8-13,15,17-18H2,1-7H3,(H,43,44)

InChI Key

LWNCCLUCDGANTA-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C=C(C)C)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CCC4(C3C(C=C5C4CCC(C5(C)C)OC(=O)CC(=O)O)O)C=O)C)C

Origin of Product

United States

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